molecular formula C4H5NO5 B104121 N-Oxalylglycine CAS No. 5262-39-5

N-Oxalylglycine

Katalognummer: B104121
CAS-Nummer: 5262-39-5
Molekulargewicht: 147.09 g/mol
InChI-Schlüssel: BIMZLRFONYSTPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

N-Oxalylglycin kann durch die Reaktion von Glycin mit Oxalsäure synthetisiert werden. Die Synthese umfasst die folgenden Schritte :

    Reaktion von Glycin mit Oxalsäure: Glycin reagiert mit Oxalsäure in Gegenwart eines Dehydratisierungsmittels zu N-Oxalylglycin.

    Reinigung: Das Rohprodukt wird durch Umkristallisation oder Chromatographie gereinigt, um reines N-Oxalylglycin zu erhalten.

Industrielle Produktionsverfahren können ähnliche Schritte umfassen, jedoch in größerem Maßstab und mit optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

N-Oxalylglycin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann zu Oxalsäure und Glycin oxidiert werden.

    Reduktion: Reduktionsreaktionen können es in seine Vorläuferverbindungen zurückverwandeln.

    Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Oxalylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Oxalsäure, Glycin und substituierte Derivate von N-Oxalylglycin .

Wissenschaftliche Forschungsanwendungen

Inhibition of Prolyl Hydroxylases

Mechanism of Action:
NOG functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a vital role in regulating the stability of Hypoxia-Inducible Factor 1α (HIF1α). By inhibiting these enzymes, NOG stabilizes HIF1α, leading to enhanced hypoxic responses in cells. This mechanism is particularly relevant in conditions such as ischemia, anemia, and various inflammatory diseases .

Case Study:
In a study investigating the effects of NOG on cellular metabolism, researchers utilized dimethyl-oxalylglycine (DMOG), a cell-permeable prodrug of NOG. The results demonstrated that DMOG treatment led to increased intracellular concentrations of NOG, which inhibited glutaminolysis and induced cytotoxicity in cancer cell lines. The study highlighted the potential therapeutic benefits of using NOG derivatives to manipulate hypoxic signaling pathways .

Role in Gene Expression Regulation

Biological Significance:
NOG has been identified as a natural product that can regulate gene expression by inhibiting 2-oxoglutarate-dependent oxygenases. This regulation has implications for various biological processes, including epigenetic modifications and cellular responses to environmental changes .

Research Findings:
In experiments conducted on plant systems, NOG was found to modulate gene expression associated with stress responses, suggesting its utility in agricultural biotechnology for enhancing crop resilience under adverse conditions .

Therapeutic Angiogenesis

Innovative Applications:
Recent studies have explored the potential of NOG-conjugated macromolecules for therapeutic angiogenesis. For instance, NOG was conjugated with hyaluronic acid to create a prodrug that activates endothelial cells through the HIF-1 signaling pathway. This approach demonstrated enhanced tubulogenesis and pro-angiogenic signaling in human umbilical vein endothelial cells (HUVECs), indicating its potential in treating ischemic diseases .

Experimental Results:
The application of HA-NOG showed significant improvements in endothelial cell polarization and tubule formation compared to controls. This underscores the therapeutic promise of NOG in promoting vascularization in damaged tissues .

Cancer Therapy

Targeting IDH Mutants:
NOG has shown efficacy as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes commonly found in various cancers. It competes with 2-oxoglutarate at the active site, effectively inhibiting IDH variants associated with tumorigenesis .

Clinical Relevance:
In a screening study involving multiple small molecules for IDH inhibition, NOG was identified as a potent inhibitor across different cancer-associated IDH variants. This positions NOG as a promising candidate for further development in targeted cancer therapies .

Metabolic Studies

Cellular Metabolism Insights:
NOG's influence on cellular metabolism has been extensively studied using mass spectrometry and nuclear magnetic resonance techniques. These studies revealed that NOG alters metabolic pathways by inhibiting key enzymes involved in the tricarboxylic acid cycle and glutaminolysis, providing insights into its role as a metabolic modulator .

Application Area Mechanism Key Findings
Inhibition of PHDsStabilizes HIF1αEnhances hypoxic responses; potential for treating ischemia
Gene Expression RegulationInhibits 2-oxoglutarate oxygenasesModulates stress response genes in plants
Therapeutic AngiogenesisActivates endothelial cellsPromotes tubule formation; enhances vascularization
Cancer TherapyInhibits mutant IDH enzymesPotent inhibitor across various cancer types
Metabolic StudiesAlters TCA cycle and glutaminolysisProvides insights into metabolic modulation

Vergleich Mit ähnlichen Verbindungen

N-Oxalylglycin ist aufgrund seiner spezifischen Hemmung von α-Ketoglutarat-abhängigen Enzymen einzigartig. Zu ähnlichen Verbindungen gehören:

  • N-Acetylglycinamid
  • Glycylglycin
  • Oxalyldiaminopropionsäure

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen .

Biologische Aktivität

N-Oxalylglycine (NOG) is a synthetic compound that has garnered significant attention in biochemical research due to its role as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

NOG is structurally related to α-ketoglutarate (αKG), a key metabolite involved in various cellular processes, including energy metabolism and signaling pathways. NOG functions primarily as an inhibitor of prolyl hydroxylases (PHDs) and other αKG-dependent enzymes, thereby influencing hypoxic signaling and epigenetic regulation.

NOG inhibits PHDs by competing with αKG for binding sites. This inhibition stabilizes hypoxia-inducible factor 1-alpha (HIF1α), which plays a critical role in cellular responses to low oxygen levels. The stabilization of HIF1α has implications for conditions such as ischemia, anemia, and cancer.

Key Mechanisms:

  • Inhibition of PHDs : NOG disrupts the hydroxylation process that regulates HIF1α degradation.
  • Regulation of Gene Expression : By inhibiting 2OG-dependent oxygenases, NOG can modulate gene expression linked to metabolism and stress responses .

Research Findings

Recent studies have elucidated the pharmacological properties and biological effects of NOG. Below are summarized findings from significant research:

Table 1: Biological Effects of this compound

StudyBiological EffectMechanismReference
Fets et al. (2021)Inhibition of PHDsStabilization of HIF1α
Zhang et al. (2015)Inhibition of 2OG-dependent enzymesBroad-spectrum inhibition
Hamada et al. (2022)Cytotoxic effects in cancer cellsInduction of apoptosis via MCT2 transport

Case Studies

  • Hypoxic Response in Cancer Cells :
    • Objective : To evaluate the effects of NOG on cancer cell viability under hypoxic conditions.
    • Findings : NOG treatment resulted in increased HIF1α levels and enhanced survival rates of cells exposed to low oxygen environments. This suggests that NOG may be beneficial in enhancing the resilience of certain cell types during hypoxic stress .
  • Metabolic Regulation :
    • Objective : Investigate the impact of NOG on metabolic pathways.
    • Findings : Studies demonstrated that NOG inhibits key metabolic enzymes involved in glutaminolysis, leading to altered cellular metabolism and reduced proliferation in MCT2-expressing cells .

Pharmacokinetics and Stability

The pharmacokinetic profile of NOG is crucial for its application in therapeutic settings. Research indicates that NOG has a short half-life in vivo, necessitating the development of more stable analogues such as dimethyl-oxalylglycine (DMOG), which can convert to NOG within cells.

Table 2: Pharmacokinetic Properties

CompoundHalf-Life (min)Stability in BloodReference
This compound<1 minLow
Dimethyl-oxalylglycine~3 minModerate
Isopropyl-oxalylglycine14.4 minHigh

Eigenschaften

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(CARBOXYCARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oxalylglycine
Reactant of Route 2
Reactant of Route 2
N-Oxalylglycine
Reactant of Route 3
Reactant of Route 3
N-Oxalylglycine
Reactant of Route 4
Reactant of Route 4
N-Oxalylglycine
Reactant of Route 5
N-Oxalylglycine
Reactant of Route 6
Reactant of Route 6
N-Oxalylglycine
Customer
Q & A

    A: NOG acts as a competitive inhibitor of 2OG oxygenases by mimicking the 2OG co-substrate and binding to the enzyme's active site. [, , ] This disrupts the enzyme's catalytic cycle, preventing the binding and subsequent oxidation of the intended substrate. [, , ]

      A: The downstream effects of NOG treatment are diverse and depend on the specific 2OG oxygenase targeted. [, , , ] For instance, NOG can:

       * Stabilize hypoxia-inducible factors (HIFs) by inhibiting HIF prolyl hydroxylases (PHDs), leading to increased expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. [, , ] * Modulate epigenetic regulation by inhibiting histone demethylases, impacting gene expression patterns. [, , ]  * Affect cellular metabolism by inhibiting enzymes involved in fatty acid metabolism and other metabolic pathways. [, , ]

        ANone: The molecular formula of NOG is C4H5NO5, and its molecular weight is 147.09 g/mol.

          ANone: While the provided research articles primarily focus on the biological activity and structural studies of NOG in complex with enzymes, they don't provide detailed spectroscopic data like NMR or IR spectra.

              A: NOG is primarily known for its inhibitory properties towards 2OG oxygenases. It functions by mimicking the co-substrate and not by directly participating in the catalytic cycle. Thus, NOG is not reported to have intrinsic catalytic properties. [, ]

                ANone: NOG is widely employed as a research tool to investigate:

                 * The biological roles of specific 2OG oxygenases by selectively inhibiting their activity. [, , , ] * Cellular signaling pathways regulated by 2OG oxygenases, such as the hypoxic response and epigenetic modifications. [, , , ] * The therapeutic potential of targeting 2OG oxygenases for diseases like cancer, anemia, and metabolic disorders. [, , ]

                  A: Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mode of NOG to the active site of 2OG oxygenases. [, , , ] These studies provide insights into the structural determinants of NOG's inhibitory potency and selectivity.

                    A: The structure-activity relationship (SAR) of NOG and its derivatives has been explored to identify more potent and selective inhibitors of specific 2OG oxygenases. [, ] Modifications to the N-oxalyl group and the glycine moiety can impact the compound's binding affinity, cellular permeability, and pharmacokinetic properties. [, , , ]

                    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

                    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.